5-Hydroxyemodin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyemodin is a naturally occurring anthraquinone derivative. It is a hydroxylated form of emodin, which is found in various plants, fungi, and lichens. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxyemodin can be synthesized through various chemical routes. One common method involves the hydroxylation of emodin. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective introduction of the hydroxyl group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale extraction from natural sources, followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyemodin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
5-Hydroxyemodin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studies have shown that this compound exhibits antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxyemodin involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as monoamine oxidase, which plays a role in neuropsychiatric disorders. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Emodin: The parent compound of 5-Hydroxyemodin, known for its laxative and anticancer properties.
2-Hydroxyemodin: Another hydroxylated derivative with distinct biological activities.
4-Hydroxyemodin: Similar to this compound but with the hydroxyl group at a different position, leading to different properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other hydroxylated derivatives. Its ability to inhibit monoamine oxidase and modulate various signaling pathways makes it a promising candidate for therapeutic applications.
Properties
CAS No. |
20324-66-7 |
---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
1,2,4,5-tetrahydroxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c1-5-2-6-10(7(16)3-5)15(21)11-8(17)4-9(18)14(20)12(11)13(6)19/h2-4,16-18,20H,1H3 |
InChI Key |
ITCNKLLBKUYLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.